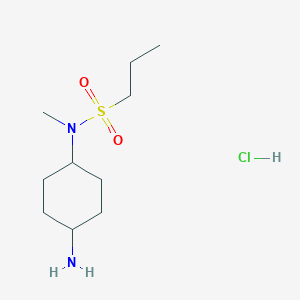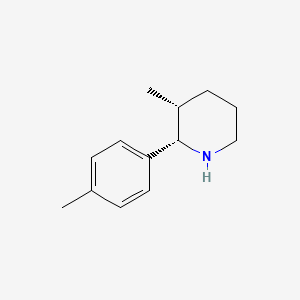
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine: is a chiral compound with a piperidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine typically involves the reaction of 4-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the desired piperidine derivative. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- rac-(2R,3S)-2-(4-methylphenyl)oxan-3-amine
- Pyrrolidine alkaloids
Comparison: rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine is unique due to its specific chiral configuration and the presence of a methyl group on both the piperidine ring and the phenyl ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
(2S,3R)-3-methyl-2-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3/t11-,13+/m1/s1 |
InChI-Schlüssel |
HKWHMGVCYMBYQB-YPMHNXCESA-N |
Isomerische SMILES |
C[C@@H]1CCCN[C@@H]1C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1CCCNC1C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


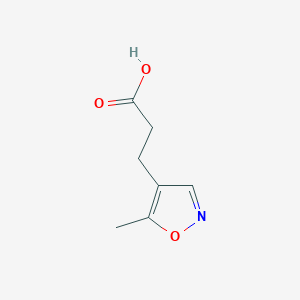
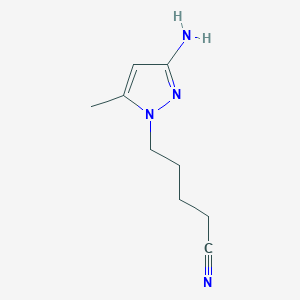
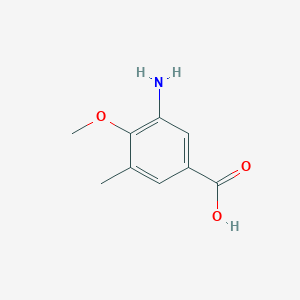
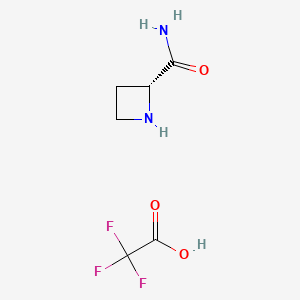
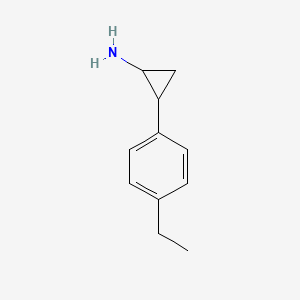

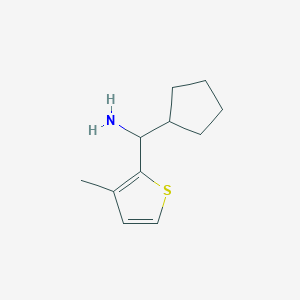
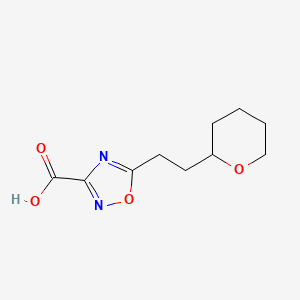

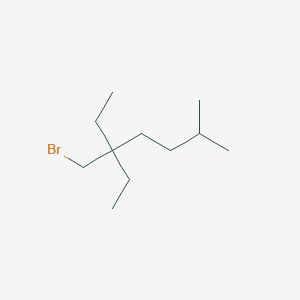
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)


